Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-9-5-4-6-10(15-2)13(8)9/h4-7H,3H2,1-2H3 |
InChI Key |
CWZLITIGXILUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via a cyclocondensation reaction involving 2-aminopyridine derivatives and β-keto esters or their equivalents under acidic or neutral conditions. The methoxy substituent at the 5-position is introduced either by starting with appropriately substituted 2-aminopyridine or by post-cyclization functionalization.
A representative synthetic route involves the following key steps:
Step 1: Preparation of 5-methoxy-2-aminopyridine
This intermediate is synthesized by selective methoxylation of 2-aminopyridine or by using commercially available 5-methoxy-2-aminopyridine.Step 2: Cyclocondensation with Ethyl Acetoacetate
The 5-methoxy-2-aminopyridine undergoes condensation with ethyl acetoacetate under reflux conditions in an acidic medium (e.g., acetic acid or sulfuric acid catalyst) to form the imidazo[1,2-a]pyridine core with an ethyl ester at the 3-position.Step 3: Purification and Crystallization
The crude product is isolated by filtration and purified via recrystallization from ethanol or ethyl acetate to afford this compound in good yield and purity.
Detailed Synthetic Procedure Example
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Methoxy-2-aminopyridine, Ethyl acetoacetate, Acetic acid, Reflux 6 h | Cyclocondensation to form imidazo[1,2-a]pyridine core with ethyl ester functionality | 50–60 | Reaction monitored by TLC; acid catalysis essential for cyclization |
| 2 | Cooling, filtration, recrystallization from ethanol or ethyl acetate | Isolation and purification of the product | - | Recrystallization improves purity >98% |
Alternative Synthetic Routes
Hydrazide Route : Starting from ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, condensation with ketones under reflux in ethanol with catalytic sulfuric acid leads to hydrazone intermediates, which can be further cyclized or functionalized to yield derivatives of the target compound. This method allows structural diversification and has been reported in related imidazo[1,2-a]pyridine derivatives synthesis.
One-Pot Annulation Strategies : Recent advances include magnesium nitride (Mg₃N₂)-assisted one-pot annulation of 2-pyridyl ketones with alkyl glyoxylates, which can be adapted to synthesize imidazo[1,2-a]pyridine derivatives with various substituents, including methoxy groups, by selecting appropriate starting materials.
Analysis of Reaction Conditions and Yields
Effect of Solvent and Catalyst
- Acidic solvents such as acetic acid or dilute sulfuric acid favor cyclization by protonating carbonyl groups and activating the β-keto ester toward nucleophilic attack by the amino group.
- Ethanol is commonly used as a solvent for reflux, balancing solubility and reaction kinetics.
- Use of Dean-Stark apparatus in some protocols facilitates removal of water, driving equilibrium toward product formation.
Yield Optimization
- Purity of starting materials critically influences yield (reported yields range from 45% to 60%).
- Post-reaction workup involving neutralization and recrystallization enhances product purity.
- Substituent effects, such as the electron-donating methoxy group, can influence reaction rates and regioselectivity.
Structural Characterization and Crystallography
This compound exhibits a nearly planar fused bicyclic system with the following features:
| Parameter | Value/Description | Method |
|---|---|---|
| Dihedral angle | ~1.4° between imidazole and pyridine rings | X-ray diffraction |
| Bond lengths (C–N) | 1.32–1.38 Å consistent with aromatic delocalization | X-ray diffraction |
| Intermolecular interactions | C–H⋯O and C–H⋯N hydrogen bonds stabilize crystal packing | X-ray diffraction |
These structural details confirm the integrity of the imidazo[1,2-a]pyridine core and the position of the methoxy substituent, crucial for understanding reactivity and biological interactions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclocondensation (acid catalyzed) | 5-Methoxy-2-aminopyridine + Ethyl acetoacetate | Reflux in acetic acid, 6 h | 50–60 | Simple, scalable | Moderate yield, requires acid |
| Hydrazide condensation | Hydrazide derivative + Ketone | Reflux in ethanol, acid catalyst | 45–55 | Allows functionalization | Multi-step, longer reaction |
| One-pot annulation (Mg₃N₂-assisted) | 2-Pyridyl ketones + alkyl glyoxylates | Mild conditions, one-pot | 55–65 | Efficient, broad substrate scope | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antituberculosis agent.
Biology: The compound’s biological activities make it a candidate for various biological studies.
Industry: Its unique chemical properties are useful in material science and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its mode of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substitution Patterns
Ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives vary primarily in substituent type and position. Key analogues include:
Physical and Chemical Properties
- Melting Points: Derivatives with electron-withdrawing groups (e.g., 5-nitro) exhibit higher melting points due to increased polarity. For example: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: 69°C Ethyl 7,9-dimethyl-4-methylthio-2-oxo-pyranoimidazo[1,2-a]pyridine-3-carboxylate: 181–184°C
- Reactivity : The 5-methoxy group enhances electron density, making the compound susceptible to electrophilic aromatic substitution, while 5-nitro derivatives favor nucleophilic attack .
Biological Activity
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their various biological activities including antimicrobial and anticancer properties. The presence of the methoxy group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit hypoxia-inducible factor 1 alpha prolyl hydroxylase, which is crucial in cellular responses to hypoxia. This inhibition can potentially lead to therapeutic effects in ischemic diseases by enhancing cellular oxygenation and survival under low oxygen conditions .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tuberculosis activity. This compound has been studied for its efficacy against Mycobacterium tuberculosis by disrupting essential biochemical pathways critical for the bacterium's survival .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| This compound | 12.5 μg/mL | |
| Mthis compound | Moderate |
Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.5 | |
| MCF-7 (Breast Cancer) | 20.0 |
Case Studies
Case Study 1: Hypoxia-Induced Tumor Growth Inhibition
In a study evaluating the effects of this compound on tumor growth under hypoxic conditions, researchers found that treatment with the compound significantly reduced tumor size in a xenograft model. This effect was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .
Case Study 2: Antituberculosis Efficacy
A series of experiments were conducted to assess the antituberculosis efficacy of this compound. The results indicated that the compound exhibited a potent inhibitory effect on Mycobacterium tuberculosis with an MIC comparable to first-line antituberculosis drugs .
Q & A
Basic: What is the standard synthetic route for Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via a cyclocondensation reaction between a substituted 2-aminopyridine and an α-haloester. For example:
Reagents : 5-Methoxy-2-aminopyridine and ethyl 3-bromo-2-oxopropionate.
Conditions : Reflux in ethanol (6–12 h) under an inert atmosphere.
Workup : Neutralization with KHCO₃, filtration, and recrystallization from ethyl acetate .
Yield Optimization : Adjusting stoichiometry (e.g., 1:1.5 molar ratio of aminopyridine to ester) and solvent polarity (e.g., acetonitrile vs. ethanol) can improve yields beyond 50% .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and ethyl ester (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.4 ppm for OCH₂). The imidazo[1,2-a]pyridine core shows aromatic protons at δ 7.0–9.5 ppm .
- IR : Key absorptions include C=O (ester) at ~1700–1730 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) .
Advanced: How does the 5-methoxy substituent influence biological activity compared to other derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The 5-methoxy group enhances solubility and modulates electronic effects on the imidazo[1,2-a]pyridine core, potentially improving binding to targets like kinases. For example:
- PI3K Inhibition : Analogous compounds (e.g., HS-173 with a pyridinyl substituent) show that electron-donating groups (e.g., methoxy) increase potency by stabilizing hydrogen bonds in the ATP-binding pocket .
- Comparative Data : Methyl or halogen substituents at position 5 reduce solubility but improve metabolic stability .
Advanced: How can computational modeling guide the optimization of this compound for kinase inhibition?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with PI3Kα (PDB: 4L23). Focus on:
- Case Study : A DFT study on ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed planarity between the imidazole and pyridine rings, critical for target engagement .
Advanced: What strategies resolve low yields in large-scale synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and improves yields by 15–20% via uniform heating .
- Catalysis : Additives like trifluoroacetic acid (TFA) or Pd/C (for decarboxylation steps) enhance regioselectivity .
- Purification : Use flash chromatography (hexane:ethyl acetate gradient) or preparative HPLC to isolate high-purity product (>98%) .
Basic: What are the solubility and formulation considerations for in vitro studies?
Methodological Answer:
- Solubility : DMSO is preferred for stock solutions (10–20 mM). For aqueous assays, dilute in PBS containing 0.1% Tween-80 to prevent precipitation .
- Stability : Store at -20°C under nitrogen; monitor degradation via HPLC (retention time shifts) over 48 h .
Advanced: How to evaluate its apoptotic effects in hepatic stellate cells (HSCs)?
Methodological Answer:
- In Vitro Protocol :
- Key Finding : HS-173 (analog) reduced fibrosis markers (α-SMA, collagen I) by >60% via PI3K/Akt pathway inhibition .
Advanced: What crystallographic data support its structural conformation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
